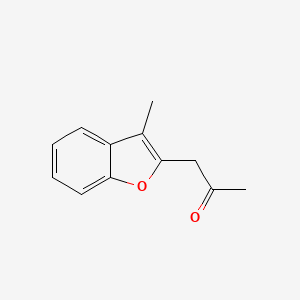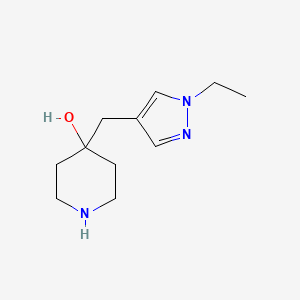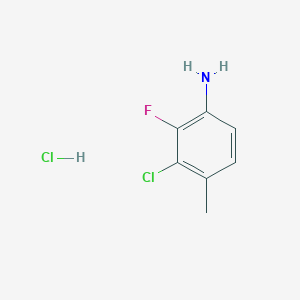carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, methoxy groups, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4,5-dimethoxybenzoic acid: Used as a starting material for various syntheses.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Another derivative with distinct properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of bromine, methoxy groups, and propanoic acid moiety provides unique reactivity and binding properties, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C20H29BrN2O8 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
Clave InChI |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)





![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)

![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)



